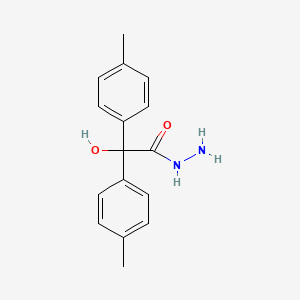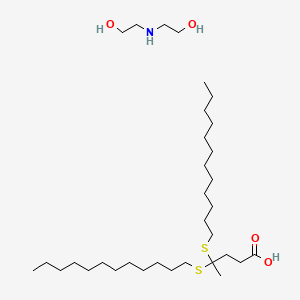
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.3263 g/mol . This compound is known for its unique structure, which includes a benzene ring, an acetic acid moiety, and a hydrazide group. It is used in various scientific research applications due to its interesting chemical properties.
Análisis De Reacciones Químicas
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid moiety but differ in their substituents and functional groups.
Hydrazides: Compounds with the hydrazide functional group, which can exhibit similar reactivity and applications.
Alpha-hydroxy acids: These compounds have the alpha-hydroxy group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
84408-85-5 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-7-13(8-4-11)16(20,15(19)18-17)14-9-5-12(2)6-10-14/h3-10,20H,17H2,1-2H3,(H,18,19) |
Clave InChI |
CNBPXMYTRDVLPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)


